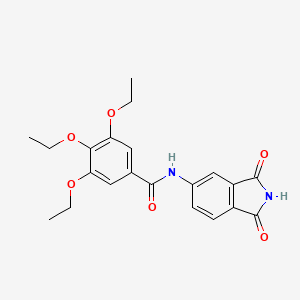

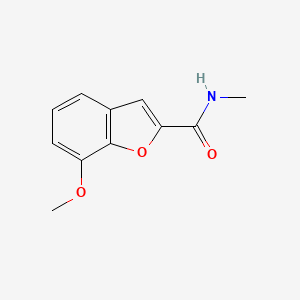

Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are the nitrogen analogue of carboxylate esters and carboxylic acids, respectively. They are involved in the biological breakdown of proteins and other metabolic processes .

Molecular Structure Analysis

The compound contains a benzyl group, a piperidinyl group, and a dimethylpyrimidinyl group, all of which are common structures in organic chemistry. The benzyl group is a phenyl group attached to a methylene bridge, the piperidinyl group is a six-membered ring with one nitrogen atom, and the dimethylpyrimidinyl group is a pyrimidine ring with two methyl groups attached .Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis to yield the corresponding amine and a molecule of carbon dioxide. This reaction is catalyzed by the enzyme carbamoylase .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a carbamate, this compound is likely to have moderate polarity and may be soluble in polar solvents .科学的研究の応用

Organic Synthesis and Chemical Reactivity

- Piperidine Synthesis through Oxidative Carbon–Hydrogen Bond Functionalizations : Innovative methods for the synthesis of piperidine structures, including those related to Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate, have been developed, showcasing the efficiency and stereocontrol of reactions involving N-vinyl amides, carbamates, and sulfonamides (Brizgys et al., 2012).

Medicinal Chemistry Applications

- Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : This study demonstrates the preparation of compounds containing dimethyl-pyrimidin and piperidin-1-yl structures, showing potential in insecticidal and antimicrobial activities, which highlights the versatility of Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate in developing new bioactive molecules (Deohate & Palaspagar, 2020).

Pharmacological Potential

- Activation of Small-Conductance Ca2+-Activated K+ Channels : Compounds related to Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate have been identified as activators of specific potassium channels, indicating potential therapeutic applications in cardiovascular and neurological disorders (Hougaard et al., 2009).

Antimicrobial and Antitumor Activity

Microwave-Assisted Synthesis of Pyrimidinones : The study on the microwave-assisted synthesis of compounds with pyrimidin-4(3H)-one structure, which shares similarity with the chemical structure , showcased significant antibacterial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Merugu et al., 2010).

Antitumor Activity of Pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones : This research highlights the synthesis and potential antitumor activity of compounds structurally related to Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate, opening avenues for the development of novel cancer therapeutics (Insuasty et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

benzyl N-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-15-12-19(24-16(2)23-15)29-18-8-10-25(11-9-18)20(26)13-22-21(27)28-14-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHFQVXOHFTDLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2560999.png)

![3-[3-(4-ethylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2561000.png)

![2-[(4-bromo-2-chloro-6-fluorophenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2561005.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide](/img/structure/B2561007.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2561009.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2561013.png)